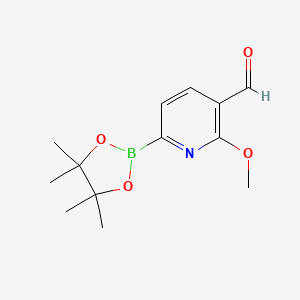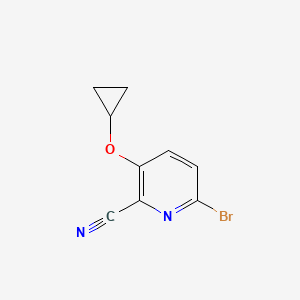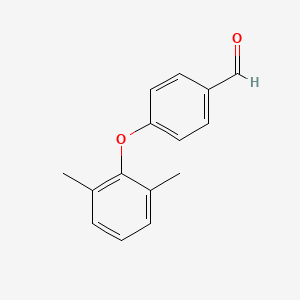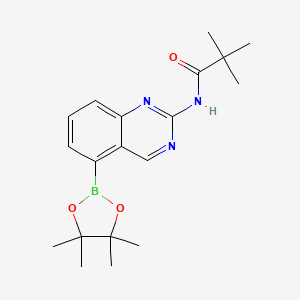![molecular formula C15H34N4O5 B13921488 hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)
hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol is a chemical compound with the molecular formula C15H34N4O5. It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and an ethanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol typically involves the reaction of 3-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methylpiperazin-1-yl)ethanol: Lacks the hemi(carbonic acid) moiety, which may result in different chemical and biological properties.
3-methylpiperazine: A simpler structure without the ethanol group, leading to distinct reactivity and applications.
N-methylpiperazine: Another related compound with variations in substitution patterns on the piperazine ring.
Uniqueness
The presence of both the piperazine ring and the ethanol moiety allows for diverse chemical modifications and interactions, making it a versatile compound in various fields .
Propiedades
Fórmula molecular |
C15H34N4O5 |
|---|---|
Peso molecular |
350.45 g/mol |
Nombre IUPAC |
carbonic acid;2-[(3R)-3-methylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/2C7H16N2O.CH2O3/c2*1-7-6-9(4-5-10)3-2-8-7;2-1(3)4/h2*7-8,10H,2-6H2,1H3;(H2,2,3,4)/t2*7-;/m11./s1 |
Clave InChI |
IIKJFTRBFWRZCS-CTWWJBIBSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1)CCO.C[C@@H]1CN(CCN1)CCO.C(=O)(O)O |
SMILES canónico |
CC1CN(CCN1)CCO.CC1CN(CCN1)CCO.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)
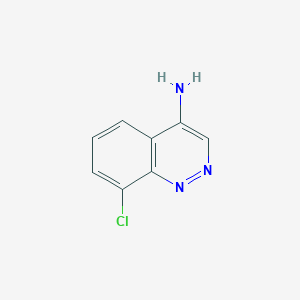

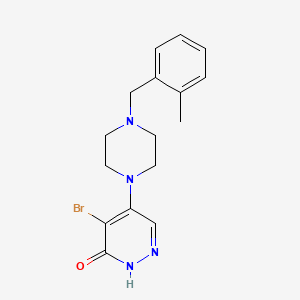

![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)

